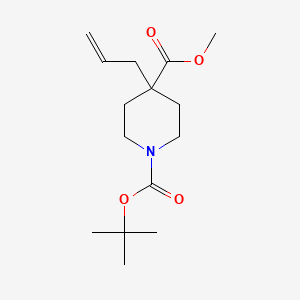
1-tert-Butyl-4-methyl-4-allylpiperidin-1,4-dicarboxylat
Übersicht
Beschreibung
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Ihre Struktur ermöglicht verschiedene Reaktionen, einschließlich Substitutionen und Additionen, die für die Herstellung einer breiten Palette organischer Produkte von grundlegender Bedeutung sind .
Medizinische Chemie
In der medizinischen Chemie könnte dieses Piperidinderivat bei der Entwicklung neuer Arzneimittel eingesetzt werden. Sein Piperidin-Kern ist ein häufiges Motiv in Medikamenten, und die zusätzlichen funktionellen Gruppen bieten Punkte der Diversifizierung für die Medikamentenentwicklung .
Materialwissenschaft
Die einzigartige Struktur der Verbindung könnte für die Entwicklung neuer Materialien wie Polymere oder Beschichtungen genutzt werden, bei denen der Piperidinring Flexibilität oder andere wünschenswerte Eigenschaften verleihen könnte .
Katalyse
Katalysatoren, die von Piperidinstrukturen abgeleitet sind, sind für ihre Effizienz in verschiedenen chemischen Reaktionen bekannt. Diese Verbindung könnte modifiziert werden, um Katalysatoren für bestimmte Reaktionen zu erzeugen, wodurch Reaktionsraten oder Selektivität verbessert werden .
Pflanzenschutzmittelforschung
Piperidinderivate werden häufig auf ihr Potenzial für den Einsatz in Pflanzenschutzmitteln untersucht. Diese Verbindung könnte zur Entwicklung neuer Pestizide oder Herbizide mit verbesserten Sicherheitsprofilen und Wirksamkeit führen .
Biochemische Studien
Die Verbindung könnte in biochemischen Studien verwendet werden, um die Wechselwirkung zwischen kleinen Molekülen und biologischen Systemen zu verstehen, was möglicherweise zu Erkenntnissen über die Enzymfunktion oder Stoffwechselwege führt .
Analytische Chemie
Als Standard- oder Referenzverbindung in der analytischen Chemie könnte sie bei der Quantifizierung oder Identifizierung ähnlicher Verbindungen in komplexen Gemischen unter Verwendung von Techniken wie HPLC oder Massenspektrometrie helfen .
Umweltchemie
In der Umweltchemie könnten Forschungen die Abbauprodukte dieser Verbindung, ihre Persistenz in der Umwelt oder ihre potenziellen Auswirkungen auf Ökosysteme untersuchen .
Wirkmechanismus
Target of Action
Similar compounds have been used as rigid linkers in protac development for targeted protein degradation .
Mode of Action
Given its structural similarity to other compounds used in PROTAC development, it may interact with its targets to facilitate protein degradation .
Result of Action
As a potential PROTAC linker, it may facilitate the degradation of target proteins, but specific effects would depend on the particular proteins targeted .
Biochemische Analyse
Cellular Effects
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRWPOAYYRINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680972 | |
| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441774-09-0 | |
| Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-(2-propen-1-yl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441774-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


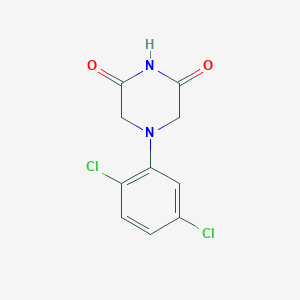
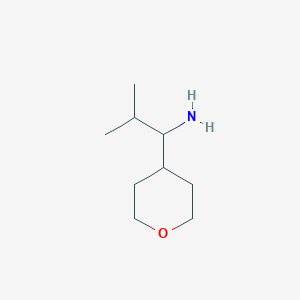
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)


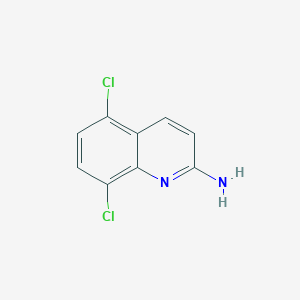
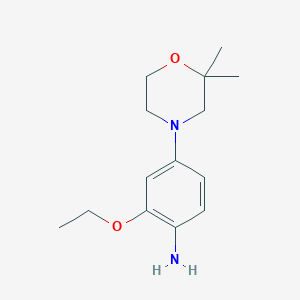
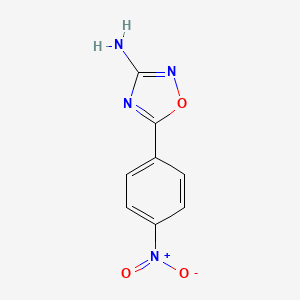


![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)


